

4-Amino-3,5-dichloropyridine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3,5-dichloropyridine

Cat. No.: B195902

[Get Quote](#)

An In-depth Technical Guide to **4-Amino-3,5-dichloropyridine**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,5-dichloropyridine is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, including an amino group and two chlorine substituents on the pyridine ring, provide exceptional reactivity for selective functionalization. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **4-Amino-3,5-dichloropyridine**, with a focus on its role in pharmaceutical and agrochemical development.

Chemical Identity and Properties

4-Amino-3,5-dichloropyridine is a stable, white to off-white crystalline powder.^{[1][2]} Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	22889-78-7 [1] [2] [3] [4] [5]
IUPAC Name	3,5-dichloropyridin-4-amine [2]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ [1] [2] [6] [7]
SMILES	NC1=C(Cl)C=NC=C1Cl [2]
InChI Key	ISIQAMHROGZHOU-UHFFFAOYSA-N [2]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	163.0 g/mol	[1] [6]
Melting Point	158 - 166 °C	[1] [2] [4]
Boiling Point	250.8±35.0 °C (Predicted)	[8]
Appearance	White to cream crystals or powder	[1] [2]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[8] [9]
Vapor Pressure	0.01 mm Hg at 25 °C	[5]

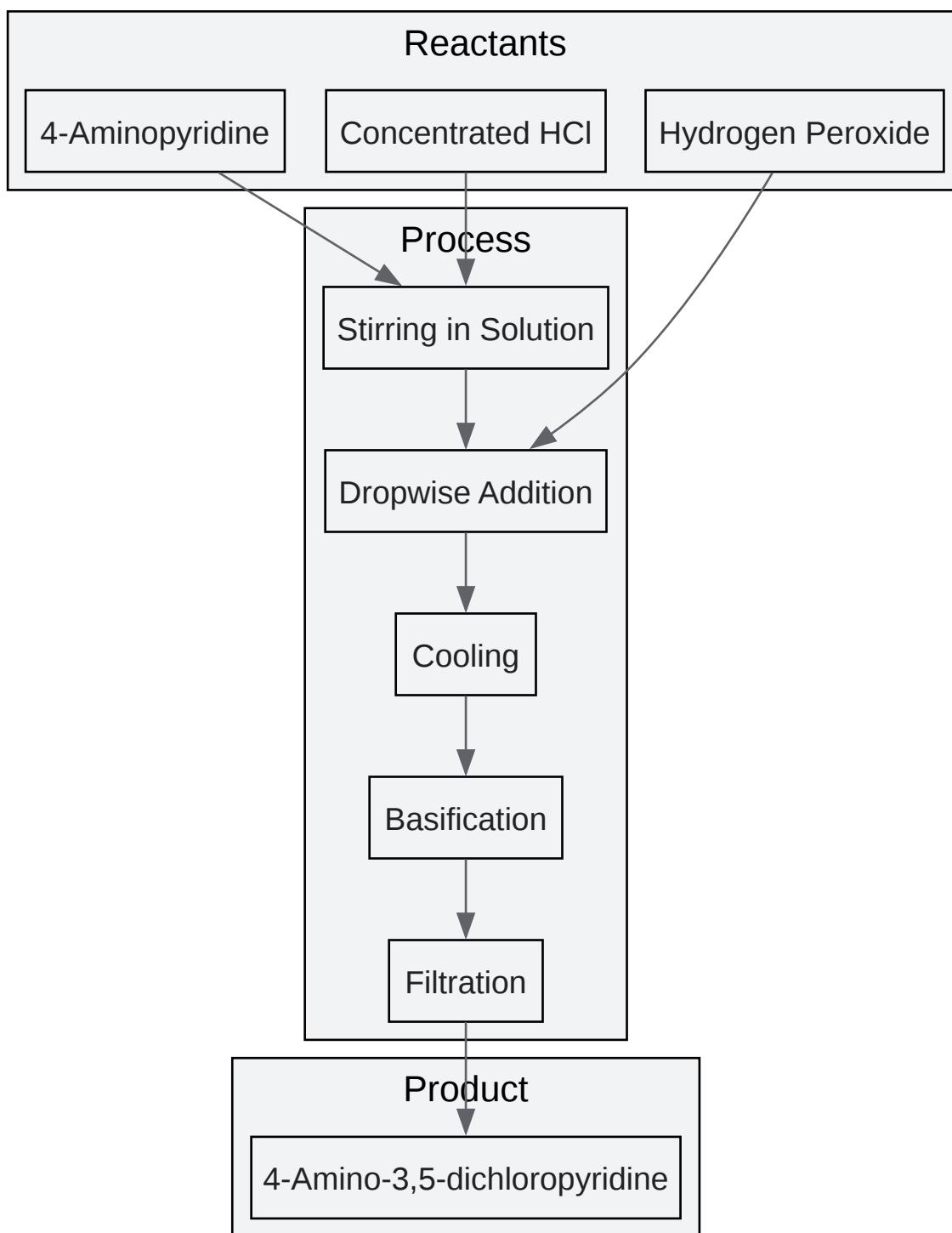
Chemical Structure and Crystallography

The molecular structure of **4-Amino-3,5-dichloropyridine** (ADCP) has been elucidated by single-crystal X-ray diffraction.[\[10\]](#) The molecule consists of a pyridine ring substituted with an amino group at the 4-position and chlorine atoms at the 3 and 5-positions.

In the crystalline state, molecules of ADCP are assembled through strong N—H···N hydrogen bonds, forming supramolecular chains.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) These chains are further interconnected by offset π—π stacking interactions and halogen—π interactions.[\[10\]](#)[\[11\]](#) Hirshfeld surface analysis reveals that Cl···H/H···Cl (40.1%), H···H (15.7%), and N···H/H···N (13.1%) are the most significant intermolecular contacts contributing to the crystal packing.[\[10\]](#)[\[11\]](#)[\[12\]](#)

The bond angle of C1—N1—C5 is 116.4 (5)°, which indicates that the ring nitrogen atom is sp^2 hybridized.^[10] The deviation from the ideal 120° angle is attributed to the steric strain from the lone pair of electrons on the nitrogen atom, which also contributes to the compound's weak basicity.^[10]

Experimental Protocols


Synthesis of 4-Amino-3,5-dichloropyridine

A common method for the synthesis of **4-Amino-3,5-dichloropyridine** involves the direct chlorination of 4-aminopyridine.

Methodology:

- A solution of 4-aminopyridine is prepared in concentrated hydrochloric acid and stirred.
- Hydrogen peroxide solution is added dropwise to the stirred solution.
- After the addition is complete, the reaction mass is cooled.
- The cooled solution is then basified, causing the product to precipitate.
- The resulting precipitate is filtered to yield **4-Amino-3,5-dichloropyridine**.^[14]

Synthesis of 4-Amino-3,5-dichloropyridine

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Amino-3,5-dichloropyridine**.

Crystallization

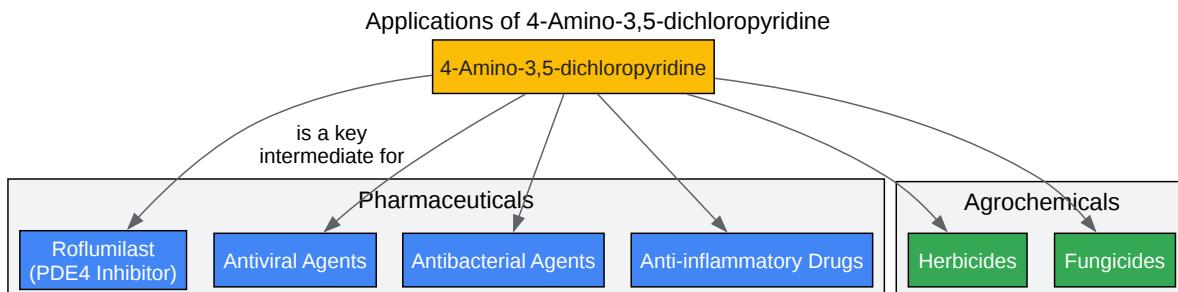
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Methodology:

- Dissolve **4-Amino-3,5-dichloropyridine** in water by warming the solution over a water bath at 353 K for 20 minutes.[10][11][12][13]
- Allow the solution to cool slowly to room temperature.
- Colorless crystals will separate from the mother liquor after several days.[10][11][12][13]

Applications in Research and Development

4-Amino-3,5-dichloropyridine is a versatile intermediate primarily used in the pharmaceutical and agrochemical industries.[1][3] Its reactivity allows for its incorporation into a variety of biologically active molecules.


Pharmaceutical Applications

The compound is a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Notably, it is a key component in the development of:

- Roflumilast: A selective phosphodiesterase 4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD).[3][8]
- Antiviral and Antibacterial Compounds: Its derivatives have shown potential antimicrobial and anti-cancer activities.[3][10][11]
- Anti-inflammatory Drugs: It is used in the development of drugs targeting various biological inflammatory diseases.[10][11][12]

Agrochemical Applications

In modern agriculture, **4-Amino-3,5-dichloropyridine** is an important intermediate for the synthesis of advanced herbicides and fungicides, contributing to improved crop protection and pest management.[1][3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-3,5-dichloropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. biosynth.com [biosynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-Amino-3,5-dichloropyridine | 22889-78-7 [chemicalbook.com]
- 9. 4-Amino-3,5-dichloropyridine | CAS:22889-78-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. iucrdata.iucr.org [iucrdata.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- To cite this document: BenchChem. [4-Amino-3,5-dichloropyridine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195902#4-amino-3-5-dichloropyridine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com